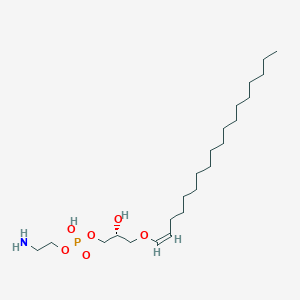

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine

Descripción general

Descripción

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine is a type of ether lipid . Ether lipids are a subclass of glycerophospholipids which contain an ether bond at the sn-1 position of the glycerol backbone . They have been used in miscibility studies and for quantification of phosphotidylcholine in total lipid extracts of cattle retina .

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), has been studied. It was shown that the cis-trans isomerization can occur at both plasmalogen unsaturated moieties .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, it is known that it is a type of ether lipid, which are a subclass of glycerophospholipids . These molecules contain a glycerol backbone, with two fatty acid hydrocarbon chains linked to it. One chain contains a characteristic cis-vinyl ether function, and the other is a polyunsaturated fatty acid (PUFA) residue linked through an acyl function .

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. However, a study on a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), showed that the cis-trans isomerization can occur at both plasmalogen unsaturated moieties .

Aplicaciones Científicas De Investigación

Model Membrane Studies

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine, as a lipid, plays a significant role in model membrane studies. Research by Lin et al. (1995) showed that this lipid, in combination with dimyristoyl phosphatidylethanolamine, is useful in studying the miscibility and phase behavior of lipid bilayers, particularly in the liquid-crystalline state and the gel-state bilayer (Lin et al., 1995).

Chemical Synthesis and Polymerization

Srisiri et al. (1995) reported on the chemical synthesis of 1,2-bis-substituted polymerizable-sn-glycerol-3-phosphoethanolamine. This research is significant for understanding the synthesis pathways and potential applications in creating polymerizable lipids (Srisiri et al., 1995).

Chromatography and Mass Spectrometry

Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry for studying unusual branched and unsaturated phospholipid molecular species, including variants of sn-glycero-3-phosphoethanolamine. This research highlights the compound's role in advanced analytical techniques (Dasgupta et al., 1987).

Sensing Platforms

Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers containing variants of sn-glycero-3-phosphoethanolamine. This study underscores the application of these lipids in developing new sensing technologies (Huang et al., 2013).

Biologically Active Ether Lipids

Research by Apte et al. (1990) delved into the biotransformation of ether lipids, including variants of sn-glycero-3-phosphoethanolamine, in plant cells. This study is crucial for understanding the biological activity and potential therapeutic applications of these lipids (Apte et al., 1990).

Neurological Membrane Studies

West et al. (2020) explored how ethanolamine plasmalogens, a subtype of EtnPLA lipids, contribute to the structure and order of neurological membranes. This research is essential for understanding the role of these lipids in brain health and disease (West et al., 2020).

Phase Transitions and Molecular Organization

Perly et al. (1985) conducted a study on the thermotropic behavior and molecular properties of phosphatidylethanolamines, including this compound. Their research provides insights into the phase transitions and molecular organization of these lipids (Perly et al., 1985).

Safety and Hazards

The safety data sheet for a related compound, 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine in Chloroform, indicates that it is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled . It also has potential carcinogenic and reproductive toxicity effects . In case of accidental release, it is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

Direcciones Futuras

The future directions for the study of 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine are not explicitly mentioned in the search results. However, a study on a related molecule, 1-(1Z-octadecenyl)-2-arachidonoyl-sn-glycero-3-phosphocholine (C18 plasm-20:4 PC), suggests that further research could focus on the cis-trans isomerization at both plasmalogen unsaturated moieties .

Mecanismo De Acción

Target of Action

It is known that this compound is a type of phosphatidylethanolamine (pe), a class of glycerophospholipids . PEs are crucial components of biological membranes and play a role in membrane fusion and cell signaling .

Mode of Action

As a phosphatidylethanolamine, it likely interacts with its targets by integrating into cellular membranes, influencing their biophysical properties, and potentially participating in signaling pathways .

Biochemical Pathways

PE(P-18:0/0:0) is involved in the metabolism of glycerophospholipids . It consists of one chain of plasmalogen 18:0 at the C-1 position . The plasmalogen 18:0 moiety is derived from animal fats, liver, and kidney .

Pharmacokinetics

As a lipid compound, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the biliary system .

Result of Action

The molecular and cellular effects of PE(P-18:0/0:0) are likely related to its role as a component of cellular membranes and its potential involvement in signaling pathways . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PE(P-18:0/0:0). Factors such as diet, which affects the availability of precursors for PE synthesis, and overall health status, which can influence lipid metabolism, may play a role .

Análisis Bioquímico

Biochemical Properties

PE(P-18:0/0:0) interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the process of lipid metabolism . The nature of these interactions is complex and often involves the formation of molecular complexes that facilitate biochemical reactions .

Cellular Effects

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been implicated in the regulation of phospholipid homeostasis, which is essential for maintaining the proper function and survival of cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and involves a variety of interactions with biomolecules. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Propiedades

IUPAC Name |

2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACDZDULGKPXHT-HIVNOOBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174062-73-8 | |

| Record name | LysoPE(P-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)

![N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea](/img/structure/B6595063.png)